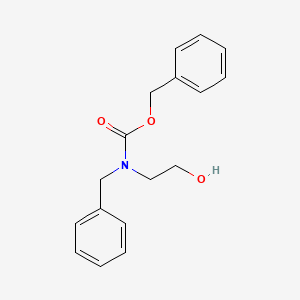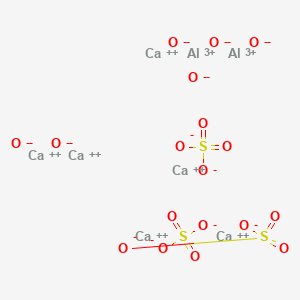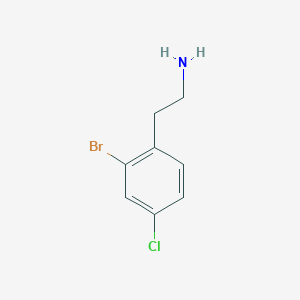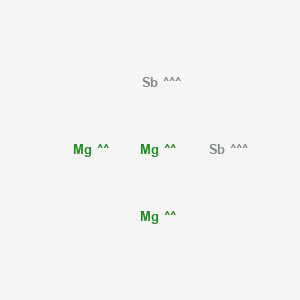
Copper antimonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper Antimonide (CuSb) is a type of master alloy . Master alloys are semi-finished products available in a variety of shapes. These alloys are referred to as grain refiners, modifiers, or hardeners based on their usage . Copper-based master alloys have better dissolving capacity in comparison with pure metals . The chemical composition of copper-antimony master alloys is outlined as follows: Copper, Cu 49-51% and Antimony, Sb 49-51% .
Synthesis Analysis
Copper-based nanoparticles, including Copper Antimonide, can be synthesized using a range of techniques including wet chemical technique, reverse micelle, biosynthesis, microwave, and sol-gel methods . The synthesis of copper-based nanoparticles is discussed in detail, encompassing a range of techniques including wet chemical technique, reverse micelle, biosynthesis, microwave, and sol-gel methods .
Molecular Structure Analysis
The structure of copper-based compounds, such as Copper Antimonide, can be confirmed using a single-crystal X-ray diffraction study . The DFT, molecular dynamics, and solid-state quantum mechanical calculations of the DOS of the compound are also studied .
Chemical Reactions Analysis
Copper-based nanoparticles have emerged as promising contenders, offering a viable alternative to the traditionally employed palladium catalysts . The catalytic activity is detailed and summarized by focusing on the coupling reactions .
Physical And Chemical Properties Analysis
Copper has a melting point of 1083.4 +/- 0.2°C, boiling point of 2567°C, specific gravity of 8.96 (20°C), with a valence of 1 or 2 . Copper is reddish colored and takes a bright metallic luster. It is malleable, ductile, and a good conductor of electricity and heat .
Mecanismo De Acción
Direcciones Futuras
Copper has a remarkable uninterrupted record as an integral part of human life and civilization . It possesses a unique combination of properties that through scientific insight and creativity have been applied in some of history’s greatest innovations . This Copper Application Technology Roadmap points the reader toward promising new copper developments with the potential for global application and contributions to sustainable development .
Propiedades
InChI |
InChI=1S/3Cu.Sb/q3*+1; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMXNXNLJCQUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu+].[Cu+].[Cu+].[Sb] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu3Sb+3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper antimonide | |
CAS RN |
12054-25-0 |
Source


|
| Record name | Antimony, compd. with copper (1:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012054250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compound with copper (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)